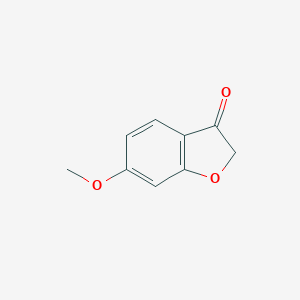

6-Methoxy-3(2H)-benzofuranone

Übersicht

Beschreibung

6-Methoxy-3(2H)-benzofuranone is an organic compound belonging to the benzofuranone family. This compound is characterized by a benzofuranone core structure with a methoxy group attached at the sixth position. Benzofuranones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3(2H)-benzofuranone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted phenols and appropriate carboxylic acids or their derivatives. The reaction is often catalyzed by acids or bases, depending on the specific synthetic route chosen.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxy-3(2H)-benzofuranone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the benzofuranone core can be reduced to form alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho or para to the methoxy group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of methoxy-substituted quinones.

Reduction: Formation of methoxy-substituted benzofuranols.

Substitution: Formation of halogenated benzofuranone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

6-Methoxy-3(2H)-benzofuranone serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic chemistry.

Reactions Involving this compound

The compound undergoes several types of reactions:

- Oxidation : Leads to the formation of methoxy-substituted quinones.

- Reduction : Results in methoxy-substituted benzofuranols.

- Substitution : Facilitates the creation of halogenated benzofuranone derivatives.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound possesses potential biological activities, including antimicrobial and anticancer effects. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the effects of benzofuran derivatives on lung adenocarcinoma cells (A549) and demonstrated that certain derivatives exhibited significant anticancer activity by inhibiting the AKT signaling pathway, which is crucial for cancer cell survival .

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes. Its derivatives have shown promise as inhibitors of specific molecular targets involved in disease progression.

| Compound Name | Target Disease | Mechanism of Action | IC50 (μM) |

|---|---|---|---|

| Benzofuran Derivative 1 | Lung Cancer | Inhibition of PLK1 signaling | 16.4 |

| Benzofuran Derivative 2 | Triple-Negative Breast Cancer | Inhibition of uPA activity | 0.43 |

| This compound | Various | Interaction with cellular receptors | TBD |

Industrial Applications

Flavoring Agent

In addition to its research applications, this compound is utilized in the food industry as a flavoring agent due to its distinctive aroma and taste. This application highlights its versatility beyond laboratory settings .

Wirkmechanismus

The mechanism of action of 6-Methoxy-3(2H)-benzofuranone involves its interaction with specific molecular targets. The methoxy group and the benzofuranone core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

6-Hydroxy-3(2H)-benzofuranone: Similar structure but with a hydroxy group instead of a methoxy group.

7-Methoxy-3(2H)-benzofuranone: Methoxy group at the seventh position instead of the sixth.

6-Methoxy-2(3H)-benzofuranone: Different position of the carbonyl group.

Uniqueness: 6-Methoxy-3(2H)-benzofuranone is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. This positioning can lead to distinct interactions with molecular targets compared to its analogs, making it a valuable compound for various research applications.

Biologische Aktivität

6-Methoxy-3(2H)-benzofuranone, a derivative of benzofuranone, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of neuroprotection, cancer treatment, and anti-inflammatory applications. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from various precursors through methods such as cyclization and functional group modifications. For instance, benzofuran derivatives are often synthesized via the reaction of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity . In vitro assays have demonstrated its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. A study highlighted that compounds in the benzofuranone class showed IC50 values comparable to well-known antioxidants like ascorbic acid .

Acetylcholinesterase Inhibition

The compound has also been evaluated for its acetylcholinesterase (AChE) inhibitory activity , which is particularly relevant for Alzheimer's disease treatment. A series of related compounds demonstrated selective inhibition of AChE with IC50 values indicating potent activity. For instance, a related compound showed an IC50 of 0.089 μM, similar to that of donepezil, a standard Alzheimer's medication .

Anti-Cancer Properties

In cancer research, derivatives of benzofuranones have been studied for their ability to inhibit tumor growth. Specifically, this compound has shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways .

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung) | 16.4 | Inhibition of AKT signaling |

| Related Benzofuran Derivative | MCF-7 (Breast) | Not specified | Induction of mitotic catastrophe |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties . Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammatory responses in various models, indicating its potential as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzofuranone derivatives. Modifications at specific positions on the benzofuran ring can significantly alter biological activity:

- Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and may improve bioavailability.

- Aromatic Ring Modifications : Substituents on the aromatic rings can influence interactions with biological targets such as enzymes or receptors.

Case Studies

- Alzheimer's Disease Models : In a study focusing on multi-target drugs for Alzheimer’s disease, derivatives including this compound were shown to effectively inhibit both AChE and monoamine oxidase B (MAO-B), suggesting potential for combination therapies .

- Cancer Treatment Research : In vivo studies using murine models demonstrated that benzofuranone derivatives could significantly reduce tumor size without causing toxicity to normal tissues .

Eigenschaften

IUPAC Name |

6-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLMRPOVMOPQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342877 | |

| Record name | 6-Methoxy-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15832-09-4 | |

| Record name | 6-Methoxy-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do these 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofuran derivatives interact with cells to exert their anti-proliferative effects, and what are the downstream consequences?

A1: The research paper focuses on the interaction of these compounds with Anti-Estrogen Binding Sites (AEBS) []. These benzofurans demonstrate high affinity binding to AEBS without significant interaction with the estrogen receptor (ER) []. This selective binding to AEBS leads to a concentration-dependent inhibition of DNA synthesis (measured by [3H]thymidine incorporation) in AEBS-containing cancer cells (EL4 lymphoid cells and MCF7 breast cancer cells) []. Furthermore, the compounds significantly inhibited de novo cholesterol biosynthesis in EL4 cells, an effect observed before significant cell death []. This suggests that the anti-proliferative effect might be linked to the disruption of cholesterol biosynthesis, a crucial process for cell growth and viability. Importantly, the lack of anti-proliferative effects in AEBS-deficient cells strengthens the argument for the role of AEBS in mediating the compounds' action [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.